molecular formula C16H14Cl2N2O5 B4124496 3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide

3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide

Cat. No.: B4124496
M. Wt: 385.2 g/mol
InChI Key: PHWPQAUSCCSNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by its complex molecular structure, which includes dichloro, ethoxy, nitro, and methoxy functional groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Chlorination: The addition of chlorine atoms to the aromatic ring, typically using chlorine gas or a chlorinating agent like thionyl chloride.

    Amidation: The formation of the benzamide structure, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide: Lacks the methoxy group.

    3,5-dichloro-N-(4-methoxy-2-nitrophenyl)benzamide: Lacks the ethoxy group.

    3,5-dichloro-N-(4-ethoxy-2-aminophenyl)-4-methoxybenzamide: Nitro group replaced with an amine group.

Uniqueness

3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O5/c1-3-25-10-4-5-13(14(8-10)20(22)23)19-16(21)9-6-11(17)15(24-2)12(18)7-9/h4-8H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWPQAUSCCSNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide
Reactant of Route 5
3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
3,5-dichloro-N-(4-ethoxy-2-nitrophenyl)-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.